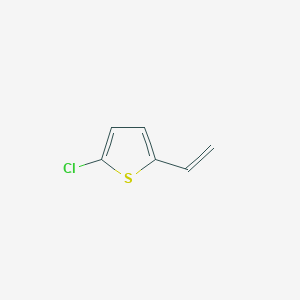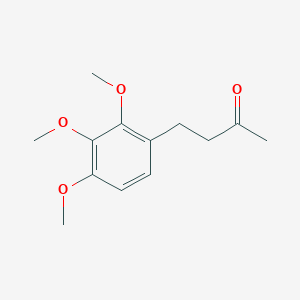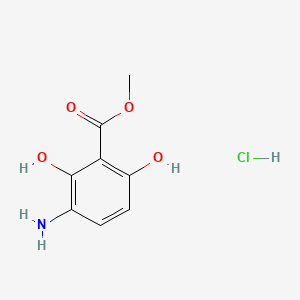
2-Chloro-5-ethenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethenylthiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its high reactivity and has been widely used in various fields of research, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-ethenylthiophene typically involves the chlorination of thiophene followed by the introduction of an ethenyl group. One common method includes the use of thiophene and dichloroethane in a reaction container, followed by the introduction of chlorine gas. The mixture is then heated and maintained at a specific temperature to facilitate the reaction. After cooling, the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and ethenylation processes. These methods are designed to maximize yield and minimize environmental impact. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and selectivity in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-ethenylthiophene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the sulfur atom, thiophenes are prone to electrophilic substitution reactions.
Nucleophilic Substitution: This compound can also undergo nucleophilic substitution reactions, often facilitated by strong bases.
Oxidation and Reduction: Oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid).
Nucleophilic Substitution: Strong bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate.
Reduction: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated thiophenes, while nucleophilic substitution can produce various substituted thiophenes .
Applications De Recherche Scientifique
2-Chloro-5-ethenylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethenylthiophene involves its interaction with various molecular targets. The sulfur atom in the thiophene ring can participate in electron-donating interactions, making the compound reactive towards electrophiles. This reactivity allows it to form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylthiophene: Similar in structure but with a methyl group instead of an ethenyl group.
2-Chloro-5-nitrothiophene: Contains a nitro group, leading to different reactivity and applications.
2-Chloro-5-bromothiophene: Substituted with a bromine atom, affecting its chemical properties.
Uniqueness
Its high reactivity and versatility make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-chloro-5-ethenylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClS/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOHZIPWKWCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)





